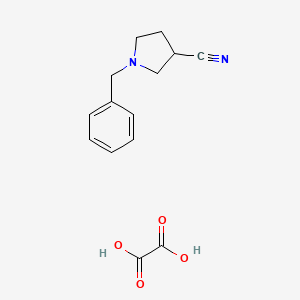

1-Benzylpyrrolidine-3-carbonitrile oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzylpyrrolidine-3-carbonitrile;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.C2H2O4/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,12H,6-7,9-10H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBJMBNDZZMLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C#N)CC2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678236 | |

| Record name | Oxalic acid--1-benzylpyrrolidine-3-carbonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188265-21-5 | |

| Record name | Oxalic acid--1-benzylpyrrolidine-3-carbonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Benzylpyrrolidine-3-carbonitrile Oxalate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-benzylpyrrolidine-3-carbonitrile oxalate, a compound of interest in synthetic and medicinal chemistry. This document is intended to serve as a valuable resource for researchers by consolidating available data on its identity, characteristics, and handling, while also highlighting areas where further experimental characterization is needed.

Compound Identity and Structure

This compound is the oxalate salt of the parent compound, 1-benzylpyrrolidine-3-carbonitrile. The formation of the oxalate salt is a common strategy in pharmaceutical development to improve the handling, stability, and bioavailability of a parent molecule.

The structure consists of a pyrrolidine ring substituted at the 1-position with a benzyl group and at the 3-position with a nitrile group. This core structure is ionically bonded to an oxalate counterion.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical identifiers and properties of this compound is presented in the table below. It is important to note that while some properties are readily available from chemical suppliers and databases, experimentally determined data for characteristics such as melting point and solubility are not widely published in peer-reviewed literature.

| Property | Value | Source(s) |

| CAS Number | 1188265-21-5 | [1][2] |

| Molecular Formula | C₁₄H₁₆N₂O₄ | [1][2] |

| Molecular Weight | 276.29 g/mol | [1][2][3] |

| Appearance | Solid (form not specified in available literature) | |

| Purity | Typically >97% (as specified by commercial suppliers) | [1][3] |

| Melting Point | Not explicitly reported in available scientific literature. | |

| Boiling Point | Not applicable (decomposes) | |

| Solubility | Not explicitly reported in available scientific literature. | |

| InChI | InChI=1S/C12H14N2.C2H2O4/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,12H,6-7,9-10H2;(H,3,4)(H,5,6) | [2] |

| InChIKey | NLBJMBNDZZMLDI-UHFFFAOYSA-N | [4] |

| SMILES | C1CN(CC1C#N)CC2=CC=CC=C2.C(=O)(C(=O)O)O | [2] |

Synthesis and Formulation

The synthesis of this compound typically involves a two-step process: the synthesis of the free base, 1-benzylpyrrolidine-3-carbonitrile, followed by its reaction with oxalic acid to form the oxalate salt.

Figure 2. General synthetic workflow for this compound.

Synthesis of the Free Base

The parent compound, 1-benzylpyrrolidine-3-carbonitrile, can be synthesized through various standard organic chemistry methods. A common approach is the N-alkylation of pyrrolidine-3-carbonitrile with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a suitable base to neutralize the hydrogen halide byproduct.

Oxalate Salt Formation

The oxalate salt is prepared by reacting the free base with oxalic acid in a suitable solvent.[5] The choice of solvent is critical to ensure the precipitation of the salt and to facilitate its isolation and purification. Common solvents for this type of salt formation include ethers, esters, or short-chain alcohols, where the free base and oxalic acid are soluble, but the resulting oxalate salt has limited solubility.

Experimental Protocol: Oxalate Salt Formation (General Procedure)

-

Dissolve 1-benzylpyrrolidine-3-carbonitrile in a minimal amount of a suitable organic solvent (e.g., ethyl acetate).

-

In a separate flask, dissolve an equimolar amount of oxalic acid in the same solvent, or a miscible co-solvent.

-

Slowly add the oxalic acid solution to the solution of the free base with stirring.

-

Stir the mixture at room temperature for a specified period to allow for complete precipitation of the oxalate salt.

-

Collect the precipitated solid by filtration.

-

Wash the solid with a small amount of the cold solvent to remove any unreacted starting materials.

-

Dry the resulting this compound salt under vacuum.

Spectral and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the benzyl group (typically in the aromatic region, ~7.2-7.5 ppm), the methylene protons of the benzyl group, and the protons of the pyrrolidine ring. The presence of the oxalate counterion may cause slight shifts in the signals of the protons adjacent to the nitrogen atom compared to the free base.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the benzyl group, the pyrrolidine ring, the nitrile carbon, and the carboxylate carbons of the oxalate anion (typically in the range of 160-170 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for:

-

C≡N stretch: A sharp band around 2240-2260 cm⁻¹.

-

C=O stretch (oxalate): Strong absorption bands in the region of 1600-1750 cm⁻¹ corresponding to the carboxylate groups.

-

C-H stretches: Aromatic and aliphatic C-H stretching vibrations typically observed between 2800-3100 cm⁻¹.

-

N-H stretch (protonated amine): A broad band may be present in the 2400-2800 cm⁻¹ region, characteristic of a tertiary amine salt.

Mass Spectrometry (MS)

Mass spectrometry analysis would primarily detect the cationic portion of the molecule, 1-benzylpyrrolidine-3-carbonitrile. The expected molecular ion peak for the free base [M+H]⁺ would be at m/z 187.25. The oxalate anion would not typically be observed in positive ion mode.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for this compound is not widely available in the public domain, general safety precautions for handling fine chemicals and related compounds should be strictly followed.[1][6][7]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid inhalation of dust and contact with skin and eyes.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1]

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[1]

-

Skin: Wash off with soap and water and remove contaminated clothing.[1]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound is a chemical intermediate with potential applications in various fields of chemical research. This guide has consolidated the available information on its physical and chemical properties. However, there are notable gaps in the publicly available, experimentally verified data, particularly concerning its melting point, solubility in various solvents, and detailed spectral analyses (NMR, IR, MS).

For researchers and drug development professionals working with this compound, it is highly recommended to perform in-house characterization to determine these key physical properties. Such data is essential for ensuring the quality, purity, and suitability of this compound for its intended applications.

References

A Comprehensive Technical Guide to 1-Benzylpyrrolidine-3-carbonitrile Oxalate for Advanced Pharmaceutical Research

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of 1-Benzylpyrrolidine-3-carbonitrile oxalate. Moving beyond a simple datasheet, this guide elucidates the causality behind methodological choices, embeds self-validating checkpoints within its protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and practical utility.

Strategic Importance and Core Physicochemical Properties

1-Benzylpyrrolidine-3-carbonitrile is a versatile heterocyclic scaffold of significant interest in medicinal chemistry. The pyrrolidine ring is a prevalent structural motif in a vast number of FDA-approved drugs and bioactive natural products.[1][2] Its non-planar, sp3-rich structure allows for a three-dimensional exploration of chemical space, which is increasingly recognized as a critical factor for enhancing drug efficacy and specificity.[1] The N-benzyl group provides a lipophilic handle and can engage in specific binding interactions, while the 3-carbonitrile group is a valuable synthetic handle, readily convertible to amines, amides, or carboxylic acids.

The oxalate salt form is deliberately chosen to improve the handling characteristics of the parent free base. It typically imparts higher crystallinity, leading to a stable, non-hygroscopic solid that is easier to weigh, store, and purify via recrystallization.

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 1188265-21-5 | [3][4][5] |

| Molecular Formula | C₁₄H₁₆N₂O₄ | [3][4][5][6][7] |

| Molecular Weight | 276.29 g/mol | [3][4][5][6] |

| Appearance | White to off-white crystalline solid | (Typical) |

| Purity | Typically >97% | [3][5][6] |

| InChI Key | NLBJMBNDZZMLDI-UHFFFAOYSA-N | [3][6] |

Molecular Structure and Synthesis Strategy

The structure consists of a pyrrolidine ring with a benzyl group on the nitrogen atom and a nitrile group at the 3-position. This core structure is ionically bonded to an oxalate counter-ion.

Figure 1: Ionic structure of this compound.

Recommended Synthetic Workflow

A robust and scalable synthesis begins with the commercially available precursor, N-benzyl-3-pyrrolidinone. The key transformation is the introduction of the nitrile group via a Strecker-type reaction, followed by purification as the oxalate salt.

Figure 2: Recommended workflow for synthesis and purification.

Detailed Experimental Protocol

Expertise & Causality: This protocol is designed for high yield and purity. The Strecker reaction is chosen for its efficiency in converting ketones to α-aminonitriles. The subsequent salt formation is not just for stability but is a critical, non-chromatographic purification step.

Protocol:

-

Step 1: Synthesis of 1-Benzylpyrrolidine-3-carbonitrile (Free Base)

-

Setup: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.

-

Reaction: Charge the flask with N-benzyl-3-pyrrolidinone (1.0 eq) and methanol. Cool the mixture to 0-5 °C using an ice-water bath.

-

In a separate beaker, dissolve potassium cyanide (KCN, 1.2 eq) in a minimal amount of water. Caution: KCN is extremely toxic. Handle with extreme care and appropriate PPE.

-

Slowly add the KCN solution to the reaction flask.

-

Add aqueous hydrochloric acid (1.2 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

-

Causality: The acid protonates the carbonyl oxygen, activating the ketone for nucleophilic attack by the cyanide ion. Maintaining a low temperature controls the exothermic reaction and minimizes side product formation.

-

-

Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting material is consumed.

-

-

Step 2: Workup and Isolation of the Free Base

-

Cool the reaction mixture back to 0-5 °C.

-

Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~8.

-

Extract the product into an organic solvent (e.g., dichloromethane, 3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, typically as an oil.

-

-

Step 3: Formation and Purification of the Oxalate Salt

-

Trustworthiness: This step is a self-validating system. The desired product will crystallize as the oxalate salt, while more soluble impurities will remain in the mother liquor, ensuring a significant increase in purity.

-

Dissolve the crude oil from Step 2 in a minimal amount of hot ethanol.

-

In a separate flask, dissolve oxalic acid (1.1 eq) in hot ethanol.

-

Slowly add the hot oxalic acid solution to the solution of the free base with stirring. A precipitate should form almost immediately.

-

Allow the mixture to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystallization.

-

Collect the white crystalline solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol, followed by diethyl ether.

-

Dry the product under vacuum to a constant weight.

-

Analytical Characterization for Quality Control

The identity and purity of the final compound must be rigorously confirmed.

Table 2: Expected Analytical Signatures

| Technique | Expected Data/Observations |

| ¹H NMR | Signals corresponding to aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ (~3.6 ppm), and a complex multiplet pattern for the five pyrrolidine ring protons. |

| ¹³C NMR | A signal for the nitrile carbon (~120 ppm), signals for the aromatic carbons, and several signals in the aliphatic region for the pyrrolidine and benzylic carbons. |

| FT-IR (ATR) | A sharp, medium-intensity absorption peak for the C≡N stretch around 2240 cm⁻¹. Strong, broad bands associated with the carboxylate (C=O) of the oxalate and the N⁺-H stretch. |

| Mass Spec (ESI+) | The primary ion observed should correspond to the protonated free base [M+H]⁺, with a mass matching the molecular weight of C₁₂H₁₄N₂ (187.25 g/mol ).[8][9] |

| Melting Point | A sharp melting point range, consistent with a pure crystalline solid. |

Note: Spectral data for the free base can be found as a reference.[10]

Safety, Handling, and Storage

Authoritative Grounding: All handling procedures must be performed in accordance with the material's Safety Data Sheet (SDS) and established laboratory safety protocols.[11][12]

-

Hazard Identification: The oxalate salt may cause skin and serious eye irritation.[12] The primary danger in its synthesis lies with the use of potassium cyanide, which is acutely toxic if ingested, inhaled, or absorbed through the skin. The reaction with acid generates toxic hydrogen cyanide gas.

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical splash goggles, and nitrile gloves. When working with cyanides, double-gloving and working exclusively within a high-performance fume hood are mandatory.

-

Handling: Avoid creating dust. Use engineering controls (fume hood) to prevent inhalation.[12] A dedicated cyanide waste stream must be used and neutralized according to institutional safety procedures before disposal.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[12]

Applications in Drug Discovery and Medicinal Chemistry

The 1-benzylpyrrolidine scaffold is a privileged structure in modern drug design. Its derivatives have been synthesized and evaluated for a wide range of therapeutic targets.

-

Neurodegenerative Diseases: N-benzylpyrrolidine derivatives have been designed as multi-target agents for the treatment of Alzheimer's disease.[13] These compounds have shown the ability to inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase-1 (BACE-1), while also preventing the aggregation of amyloid-β peptides.[13]

-

Synthetic Versatility: As a building block, 1-benzylpyrrolidine-3-carbonitrile is highly valuable. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloadditions, providing a gateway to a diverse library of novel compounds for screening and lead optimization. The pyrrolidine core itself is a key component in many established pharmaceuticals.[1][14][15]

References

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. parchem.com [parchem.com]

- 5. keyorganics.net [keyorganics.net]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 1-Benzyl-pyrrolidine-3-carbonitrile AldrichCPR 10603-52-8 [sigmaaldrich.com]

- 9. 1-Benzyl-pyrrolidine-3-carbonitrile | CymitQuimica [cymitquimica.com]

- 10. 1-BENZYL-PYRROLIDINE-3-CARBONITRILE(10603-52-8) 1H NMR spectrum [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. unavera.de [unavera.de]

- 13. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1-Benzylpyrrolidine-3-carbonitrile Oxalate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzylpyrrolidine-3-carbonitrile oxalate (CAS No. 1188265-21-5), a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document details the compound's physicochemical properties, outlines a robust, multi-step synthesis protocol for both the free base and its oxalate salt, and provides a thorough guide to its analytical characterization. Furthermore, this guide explores the strategic importance of the N-benzylpyrrolidine and nitrile functionalities, highlighting the compound's application as a key intermediate in the development of novel therapeutics. Safety protocols and handling procedures are also discussed to ensure its effective and safe utilization in a research environment.

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, widely employed by researchers to develop novel therapeutic agents. The appeal of this saturated heterocycle is multifaceted, offering sp³-hybridization that allows for a thorough exploration of pharmacophore space, contributing to the molecule's stereochemistry, and providing an increased three-dimensional structure due to the non-planar nature of the ring. The incorporation of a nitrile group, as seen in 1-Benzylpyrrolidine-3-carbonitrile, introduces a versatile functional handle that can participate in various chemical transformations and can act as a key pharmacophore in enzyme inhibition. The N-benzyl group provides steric bulk and can engage in crucial cation-π interactions with biological targets.[1]

This compound, as the stable salt form, offers improved handling and formulation properties compared to its free base, making it a valuable intermediate for further synthetic elaboration in drug discovery programs.

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of this compound and its corresponding free base is essential for its effective use in synthesis and research.

| Property | This compound | 1-Benzylpyrrolidine-3-carbonitrile (Free Base) |

| CAS Number | 1188265-21-5[2][3][4] | 10603-52-8[5] |

| Molecular Formula | C₁₄H₁₆N₂O₄[2][3][4] | C₁₂H₁₄N₂[5] |

| Molecular Weight | 276.29 g/mol [2] | 186.25 g/mol [5] |

| Appearance | White to off-white solid | Solid[5] |

| Purity | Typically >95% | Typically >95% |

| InChI Key | NLBJMBNDZZMLDI-UHFFFAOYSA-N[2] | RYCQUUNQHVAFSM-UHFFFAOYSA-N[5] |

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that begins with the formation of the free base, followed by its conversion to the oxalate salt. The following protocol is a representative, literature-informed approach.

Synthesis of 1-Benzylpyrrolidine-3-carbonitrile (Free Base)

A plausible and efficient route to the free base is via the Dieckmann cyclization of an appropriate diester, followed by hydrolysis, decarboxylation, and subsequent introduction of the nitrile functionality. A key precursor for this synthesis is N-benzyl-3-pyrrolidinone.[6]

Workflow for the Synthesis of 1-Benzylpyrrolidine-3-carbonitrile:

Caption: Synthetic workflow for 1-Benzylpyrrolidine-3-carbonitrile.

Experimental Protocol:

-

Synthesis of N-Benzyl-3-pyrrolidinone: This precursor can be synthesized starting from ethyl acrylate and benzylamine via a Michael addition, followed by N-alkylation with ethyl chloroacetate.[6] The resulting diester undergoes an intramolecular Dieckmann cyclization in the presence of a base like sodium ethoxide to yield ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate.[6][7] Subsequent hydrolysis and decarboxylation under acidic conditions affords N-benzyl-3-pyrrolidinone.[7]

-

Conversion to 1-Benzylpyrrolidine-3-carbonitrile: The ketone in N-benzyl-3-pyrrolidinone is converted to the nitrile. A common method is the use of tosylmethyl isocyanide (TosMIC) in the presence of a base such as potassium carbonate in a suitable solvent like dimethoxyethane (DME). The reaction proceeds via a nucleophilic addition of the deprotonated TosMIC to the ketone, followed by elimination to form the nitrile.

Formation of this compound

The conversion of the free base to its oxalate salt enhances its stability and ease of handling. This is a straightforward acid-base reaction.

Experimental Protocol:

-

Dissolve the crude or purified 1-Benzylpyrrolidine-3-carbonitrile free base in a suitable solvent such as isopropanol or ethanol.

-

In a separate flask, prepare a solution of oxalic acid (1 equivalent) in the same solvent.

-

Slowly add the oxalic acid solution to the stirred solution of the free base at room temperature.

-

The oxalate salt will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Workflow for Analytical Characterization:

Caption: Analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm). The benzylic protons will appear as a singlet around 3.6 ppm. The protons of the pyrrolidine ring will exhibit complex multiplets in the aliphatic region (2.0-3.5 ppm). Upon formation of the oxalate salt, a downfield shift of the protons adjacent to the nitrogen is expected due to protonation.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the benzylic carbon, and the carbons of the pyrrolidine ring. The nitrile carbon will have a characteristic chemical shift in the range of 118-125 ppm. The carbons of the oxalate counter-ion will also be visible.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A sharp absorption band around 2240-2260 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. The formation of the oxalate salt will be confirmed by the presence of strong, broad absorptions in the region of 1600-1750 cm⁻¹ corresponding to the carboxylate stretches of the oxalate anion, and a broad absorption in the 2500-3000 cm⁻¹ range due to the N-H⁺ stretch of the protonated amine.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the free base. Under electrospray ionization (ESI) in positive mode, the spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the free base (m/z ≈ 187.12).

Applications in Drug Discovery

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Scaffold for Biologically Active Molecules: The N-benzylpyrrolidine core is a common feature in compounds targeting the central nervous system. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further diversification and the introduction of additional pharmacophoric features.

-

Intermediate for Enzyme Inhibitors: The pyrrolidine-nitrile moiety is a known pharmacophore for certain classes of enzyme inhibitors, such as dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. While this specific compound may not be a direct inhibitor, it serves as a key starting material for the synthesis of analogues.

-

Versatile Synthetic Intermediate: The reactivity of the nitrile group allows for its conversion into various other functionalities, making this compound a versatile intermediate for accessing a wide range of pyrrolidine-based compounds for screening in drug discovery programs.[8]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: While a specific safety data sheet for the oxalate salt may not be readily available, the free base is classified as acutely toxic if swallowed and causes serious eye irritation.[5] It is prudent to handle the oxalate salt with the same level of caution.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug discovery scientists. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed by standard analytical techniques. The presence of the N-benzylpyrrolidine scaffold and the versatile nitrile functionality makes it a valuable starting material for the development of novel therapeutic agents targeting a range of diseases. Adherence to proper safety and handling procedures is essential for its effective and safe use in the research and development of new pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Spectroscopic speciation of aqueous Am(iii)–oxalate complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. parchem.com [parchem.com]

- 4. keyorganics.net [keyorganics.net]

- 5. 1-Benzyl-pyrrolidine-3-carbonitrile AldrichCPR 10603-52-8 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis of 1-Benzylpyrrolidine-3-carbonitrile Oxalate

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-benzylpyrrolidine-3-carbonitrile and its corresponding oxalate salt. This molecule is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. The methodologies detailed herein are presented with a focus on reproducibility, safety, and mechanistic understanding to empower researchers in their drug discovery and development endeavors.

Introduction: Significance and Applications

1-Benzylpyrrolidine-3-carbonitrile is a key intermediate in the synthesis of a variety of biologically active molecules. The pyrrolidine scaffold is a prevalent motif in numerous natural products and pharmaceuticals, valued for its conformational rigidity and ability to present substituents in a well-defined three-dimensional space. The nitrile group at the 3-position serves as a versatile synthetic handle, readily convertible into other functional groups such as amines, carboxylic acids, and amides, thus enabling the exploration of a broad chemical space. The N-benzyl protecting group offers stability under a range of reaction conditions and can be readily removed when required.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to 1-benzylpyrrolidine-3-carbonitrile begins with the disconnection of the carbon-nitrogen bond of the nitrile group, suggesting a precursor such as N-benzyl-3-pyrrolidinone. This ketone can be synthesized via an intramolecular Dieckmann cyclization of a suitable diester, which in turn can be prepared from readily available starting materials: benzylamine and ethyl acrylate. The final step involves the formation of the stable, crystalline oxalate salt for ease of handling and purification.

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a three-stage process:

Caption: Overall synthetic workflow for 1-benzylpyrrolidine-3-carbonitrile oxalate.

Experimental Protocols

Synthesis of N-Benzyl-3-pyrrolidinone

This synthesis proceeds in three steps starting from benzylamine and ethyl acrylate.

Step 1: Synthesis of Ethyl 3-(benzylamino)propanoate

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, benzylamine is reacted with ethyl acrylate. The reaction is typically carried out neat or in a suitable solvent like ethanol. The Michael addition is exothermic, and initial cooling may be required. The mixture is then stirred at room temperature or with gentle heating to drive the reaction to completion.

Step 2: Synthesis of Diethyl 3,3'-(benzylazanediyl)dipropanoate

The resulting ethyl 3-(benzylamino)propanoate is then alkylated with a second equivalent of ethyl acrylate under similar conditions to yield the corresponding diester.

Step 3: Dieckmann Cyclization and Decarboxylation to N-Benzyl-3-pyrrolidinone

The crucial ring-closing step is a Dieckmann cyclization of the diester.[1][2] This is an intramolecular Claisen condensation that forms a β-keto ester intermediate. The reaction is typically carried out in an aprotic solvent such as toluene or THF with a strong base like sodium ethoxide or sodium hydride. Subsequent acidic workup and heating lead to decarboxylation to afford N-benzyl-3-pyrrolidinone.[3]

Detailed Protocol:

-

To a solution of benzylamine (1.0 eq) in ethanol, add ethyl acrylate (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Remove the solvent under reduced pressure to obtain crude ethyl 3-(benzylamino)propanoate.

-

To the crude product, add a second equivalent of ethyl acrylate and heat the mixture to 50-60 °C for 24 hours.

-

Cool the reaction mixture and purify the resulting diethyl 3,3'-(benzylazanediyl)dipropanoate by vacuum distillation.

-

To a suspension of sodium ethoxide (1.2 eq) in anhydrous toluene, add the purified diester (1.0 eq) dropwise at a temperature maintained below 40 °C.

-

Stir the reaction mixture at 35-40 °C for 8-10 hours.

-

Cool the reaction to 0 °C and quench with a dilute acid (e.g., 1 M HCl) until the mixture is acidic.

-

Heat the mixture to reflux for 4-6 hours to effect decarboxylation.

-

Cool the reaction, separate the aqueous layer, and extract it with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude N-benzyl-3-pyrrolidinone by vacuum distillation.

Synthesis of 1-Benzylpyrrolidine-3-carbonitrile

The conversion of the ketone to the nitrile is achieved via a Strecker-type synthesis.[4][5][6] This reaction involves the formation of an intermediate imine or enamine, followed by the nucleophilic addition of a cyanide source.

Caption: Simplified mechanism of the Strecker-type synthesis.

Detailed Protocol:

-

In a sealed reaction vessel, dissolve N-benzyl-3-pyrrolidinone (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a source of ammonia, such as ammonium chloride (1.5 eq), followed by sodium cyanide (1.5 eq). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with water and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 1-benzylpyrrolidine-3-carbonitrile can be purified by column chromatography on silica gel.

Preparation of this compound

The final product is often isolated as its oxalate salt to improve its stability and handling properties. The oxalate salt is typically a crystalline solid that is easier to purify by recrystallization.

Detailed Protocol:

-

Dissolve the purified 1-benzylpyrrolidine-3-carbonitrile free base (1.0 eq) in a suitable solvent, such as ethanol or isopropanol.

-

In a separate flask, prepare a solution of oxalic acid (1.0-1.1 eq) in the same solvent.

-

Slowly add the oxalic acid solution to the solution of the free base with stirring.

-

A precipitate should form. The mixture can be stirred at room temperature for a few hours and then cooled in an ice bath to maximize crystallization.

-

Collect the crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry under vacuum.

-

The purity of the oxalate salt can be further enhanced by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Quantitative Data Summary

| Step | Starting Material(s) | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1. Michael Addition | Benzylamine, Ethyl Acrylate | - | Ethanol (opt.) | 0 to RT | 12-16 | >90 |

| 2. N-Alkylation | Ethyl 3-(benzylamino)propanoate, Ethyl Acrylate | - | Neat | 50-60 | 24 | 80-90 |

| 3. Dieckmann Cyclization & Decarboxylation | Diethyl 3,3'-(benzylazanediyl)dipropanoate | Sodium Ethoxide, HCl | Toluene | 35-40, then reflux | 8-10, then 4-6 | 60-70 |

| 4. Strecker-type Synthesis | N-Benzyl-3-pyrrolidinone | NH4Cl, NaCN | Methanol | RT | 24-48 | 50-70 |

| 5. Oxalate Salt Formation | 1-Benzylpyrrolidine-3-carbonitrile | Oxalic Acid | Ethanol | RT, then 0 | 2-4 | >95 |

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure of the intermediates and the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) stretch in the final product.

-

Melting Point: To assess the purity of the crystalline oxalate salt.

Safety Considerations

-

Benzylamine and ethyl acrylate are irritants. Handle in a fume hood with appropriate gloves and eye protection.

-

Sodium ethoxide and sodium hydride are flammable and react violently with water. Handle under an inert atmosphere.

-

Sodium cyanide is extremely toxic if ingested, inhaled, or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. A cyanide antidote kit should be readily available.

-

Oxalic acid is corrosive and toxic. Avoid contact with skin and eyes.

Conclusion

This guide provides a detailed and practical framework for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable building block for their drug discovery programs. The presented methodologies are based on established organic chemistry principles and offer a robust pathway to the target compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

- 4. Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 5. Aerobic Ammoxidation of Cyclic Ketones to Dinitrile Products with Copper-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage | Semantic Scholar [semanticscholar.org]

1-Benzylpyrrolidine-3-carbonitrile oxalate starting materials

An In-depth Technical Guide to the Starting Materials for 1-Benzylpyrrolidine-3-carbonitrile Oxalate

Abstract

This technical guide provides a comprehensive examination of the starting materials, synthetic pathways, and chemical principles involved in the preparation of this compound (CAS No. 1188265-21-5)[1][2]. As a key intermediate in pharmaceutical research, understanding its synthesis from fundamental precursors is critical for process optimization, scalability, and quality control. This document elucidates the retrosynthetic logic, details the properties of core starting materials, and presents a validated, step-by-step protocol for its synthesis and subsequent salt formation. The guide is structured to provide not just procedural instructions, but also the underlying scientific rationale, ensuring a robust and reproducible methodology for researchers in the field.

Introduction: The Target Molecule

This compound is a stable, crystalline organic salt. The molecule consists of a protonated 1-benzylpyrrolidine-3-carbonitrile cation and an oxalate anion. The core heterocyclic structure, a substituted pyrrolidine, is a prevalent scaffold in numerous biologically active compounds and approved drugs[3]. The benzyl group provides lipophilicity, while the carbonitrile moiety serves as a versatile chemical handle for further synthetic transformations. The formation of an oxalate salt is a common strategy in pharmaceutical chemistry to improve the stability, handling, and crystalline nature of an amine-containing free base[4][5].

Table 1: Physicochemical Properties of 1-Benzylpyrrolidine-3-carbonitrile and its Oxalate Salt

| Property | 1-Benzylpyrrolidine-3-carbonitrile (Free Base) | This compound |

| CAS Number | 10603-52-8 | 1188265-21-5[1][2] |

| Molecular Formula | C₁₂H₁₄N₂ | C₁₄H₁₆N₂O₄[1][6][7] |

| Molecular Weight | 186.25 g/mol [8] | 276.29 g/mol [6][7][9] |

| Appearance | Solid | White to off-white solid |

| Purity | Typically >95%[8] | Typically >97%[6][7] |

Retrosynthetic Analysis and Core Synthetic Strategy

A logical synthesis of the target compound involves a two-stage process: first, the construction of the tertiary amine free base, followed by its conversion to the oxalate salt.

-

Stage 1: N-Alkylation. The most direct approach to forming the 1-benzylpyrrolidine-3-carbonitrile core is through the N-alkylation of a pre-existing pyrrolidine ring. The key disconnection is at the benzyl-nitrogen bond, identifying pyrrolidine-3-carbonitrile and a suitable benzylating agent (e.g., benzyl chloride or benzyl bromide ) as the primary starting materials.

-

Stage 2: Salt Formation. The final step is a straightforward acid-base reaction. The synthesized free base, 1-benzylpyrrolidine-3-carbonitrile, is treated with oxalic acid to precipitate the desired oxalate salt. This step not only converts the compound into a more stable form but also serves as an effective method of purification[10][11].

Caption: Retrosynthetic analysis of the target molecule.

In-Depth Analysis of Key Starting Materials

The success of the synthesis is contingent upon the quality and proper handling of three key reagents.

The Pyrrolidine Scaffold: Pyrrolidine-3-carbonitrile

-

CAS Number: 10603-53-9[12]

-

Molecular Formula: C₅H₈N₂[12]

-

Molecular Weight: 96.13 g/mol [12]

-

Role: This molecule provides the core heterocyclic structure. It is a secondary amine, making its nitrogen atom nucleophilic and ready for alkylation.

-

Synthesis and Sourcing: While commercially available, pyrrolidine-3-carbonitrile can be synthesized from more common precursors. Routes often begin with proline or 4-hydroxyproline derivatives[3]. A common laboratory-scale synthesis involves the conversion of a pyrrolidine-3-carboxylic acid to its corresponding amide, followed by dehydration to yield the nitrile[13][14]. This multi-step process underscores the value of sourcing high-purity pyrrolidine-3-carbonitrile directly.

The Alkylating Agent: Benzyl Chloride

-

CAS Number: 100-44-7

-

Molecular Formula: C₇H₇Cl

-

Molecular Weight: 126.58 g/mol

-

Role: Benzyl chloride is an effective electrophile for the Sₙ2 reaction with the secondary amine of the pyrrolidine core. The carbon atom attached to the chlorine is readily attacked by the nitrogen's lone pair, forming the C-N bond and introducing the benzyl group.

-

Causality and Considerations: The reaction generates hydrochloric acid (HCl) as a byproduct. To prevent the protonation and deactivation of the starting amine, a non-nucleophilic base (e.g., potassium carbonate, triethylamine) must be included in the reaction mixture to act as an acid scavenger.

The Salt Former: Oxalic Acid

-

CAS Number: 144-62-7 (anhydrous)

-

Molecular Formula: C₂H₂O₄

-

Molecular Weight: 90.03 g/mol

-

Role: Oxalic acid is a dicarboxylic acid that readily reacts with the basic tertiary amine of the 1-benzylpyrrolidine-3-carbonitrile free base to form a stable salt[4][5].

-

Causality and Considerations: The use of oxalic acid is advantageous because the resulting oxalate salts are often highly crystalline and possess sharp melting points, facilitating isolation and purification[4]. The reaction is typically performed in a solvent where the free base is soluble, but the oxalate salt is not, leading to precipitation upon addition of the acid. Solvents like isopropanol (IPA), acetone, or methanol are commonly employed[10][11]. Anhydrous conditions are often preferred to prevent the formation of hydrated crystals[10].

Experimental Protocol: A Validated Synthetic Workflow

This section details a reliable, two-step procedure for the laboratory-scale synthesis of this compound.

Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis.

Step 1: Synthesis of 1-Benzylpyrrolidine-3-carbonitrile (Free Base)

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrrolidine-3-carbonitrile (5.0 g, 52.0 mmol), anhydrous potassium carbonate (10.8 g, 78.0 mmol, 1.5 eq), and acetonitrile (100 mL).

-

Reaction Initiation: Stir the suspension at room temperature. Slowly add benzyl chloride (6.9 g, 54.6 mmol, 1.05 eq) to the mixture dropwise over 15 minutes.

-

Reaction Progression: Heat the reaction mixture to 65°C and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Extraction: Concentrate the combined filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 1-benzylpyrrolidine-3-carbonitrile as an oil or solid. The product can be used directly in the next step without further purification if purity is deemed sufficient.

Step 2: Preparation of this compound

-

Dissolution of Free Base: Dissolve the crude 1-benzylpyrrolidine-3-carbonitrile (assuming 100% conversion, ~9.68 g, 52.0 mmol) in isopropanol (IPA, 100 mL) with gentle warming if necessary.

-

Preparation of Acid Solution: In a separate beaker, dissolve anhydrous oxalic acid (4.7 g, 52.2 mmol, 1.0 eq) in IPA (50 mL).

-

Precipitation: While stirring the free base solution at room temperature, add the oxalic acid solution dropwise. A voluminous white precipitate should form almost immediately[10][11].

-

Crystallization and Isolation: Continue stirring the slurry at room temperature for 1-2 hours to ensure complete precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold IPA (2 x 20 mL) to remove any residual impurities.

-

Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight to yield pure this compound.

Conclusion

The synthesis of this compound is a well-defined process rooted in fundamental organic chemistry principles. The selection of high-quality starting materials—specifically pyrrolidine-3-carbonitrile , a suitable benzylating agent , and oxalic acid —is paramount to achieving high yield and purity. The two-stage approach of N-alkylation followed by oxalate salt formation provides a robust and scalable method for producing this valuable pharmaceutical intermediate. This guide provides the necessary technical details and scientific rationale to empower researchers to confidently execute and adapt this synthesis for their specific drug development needs.

References

- 1. parchem.com [parchem.com]

- 2. keyorganics.net [keyorganics.net]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 4. Sciencemadness Discussion Board - oxalic acid reaction with secondary amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 1-Benzyl-pyrrolidine-3-carbonitrile | CymitQuimica [cymitquimica.com]

- 9. calpaclab.com [calpaclab.com]

- 10. sciencemadness.org [sciencemadness.org]

- 11. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]

- 12. scbt.com [scbt.com]

- 13. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 14. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

The Benzylpyrrolidine Scaffold: A Privileged Motif in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Appeal of the Benzylpyrrolpyrrolidine Core

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as one of the most prevalent structural motifs in FDA-approved drugs and natural products.[1][2] Its non-planar, puckered conformation provides an ideal three-dimensional framework for the spatial orientation of pharmacophoric elements, enabling precise interactions with biological targets.[2] When appended with a benzyl group at the nitrogen atom, the resulting N-benzylpyrrolidine scaffold gains a unique combination of lipophilicity and aromatic character, further enhancing its potential for diverse pharmacological activities. This guide provides a comprehensive technical overview of the synthesis, multifaceted applications, and key experimental protocols associated with benzylpyrrolidine derivatives, offering insights for researchers and drug development professionals. The versatility of this scaffold is underscored by its presence in a wide array of therapeutic agents, from central nervous system (CNS) modulators to anticancer and anti-inflammatory drugs.[2][3]

Synthetic Strategies: Accessing the Benzylpyrrolidine Core

The synthesis of benzylpyrrolidine derivatives can be achieved through various routes, each offering distinct advantages in terms of efficiency, stereocontrol, and substituent tolerability. The choice of synthetic strategy is often dictated by the desired substitution pattern on both the pyrrolidine ring and the benzyl moiety.

Method 1: Reductive Amination of Succinaldehyde Precursors

A common and versatile method involves the reductive amination of a succinaldehyde equivalent with a substituted benzylamine. This approach allows for the facile introduction of diverse benzyl groups.

Experimental Protocol: Synthesis of a Generic N-Benzylpyrrolidine

-

Reaction Setup: To a solution of succinaldehyde (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane, add the desired substituted benzylamine (1.1 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate di-imine.

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄, 2.2 equivalents) or sodium triacetoxyborohydride (STAB, 1.5 equivalents), portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method 2: N-Alkylation of Pyrrolidine

Direct N-alkylation of pyrrolidine with a substituted benzyl halide is another straightforward approach, particularly useful when the desired pyrrolidine core is readily available.

Experimental Protocol: N-Benzylation of Pyrrolidine

-

Reaction Setup: Dissolve pyrrolidine (1.2 equivalents) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0 equivalents) or triethylamine (Et₃N, 1.5 equivalents), to the solution.

-

Benzyl Halide Addition: Add the substituted benzyl bromide or chloride (1.0 equivalent) dropwise to the stirred solution.

-

Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate. The residue can be purified by distillation or column chromatography.

Therapeutic Applications of Benzylpyrrolidine Derivatives

The benzylpyrrolidine scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents across a wide spectrum of diseases. Its ability to interact with a variety of biological targets has led to the development of compounds with neuroprotective, anticancer, anti-inflammatory, and antiviral properties.

Neurodegenerative Disorders: A Beacon of Hope

The physicochemical properties of many benzylpyrrolidine derivatives, including a moderate lipophilicity and a polar surface area often conducive to blood-brain barrier (BBB) penetration, make them attractive candidates for CNS drug discovery.[4][5]

A significant area of research has focused on multitarget-directed ligands for Alzheimer's disease. Certain N-benzylpyrrolidine derivatives have been designed to simultaneously inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1), key enzymes in the pathogenesis of the disease.[6][7] These compounds have also demonstrated the ability to inhibit the aggregation of amyloid-β (Aβ) peptides and exhibit neuroprotective effects against Aβ-induced toxicity.[6] The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the benzyl ring play a crucial role in modulating the inhibitory potency and selectivity.

The benzylpyrrolidine moiety is a core component of several potent anticonvulsant agents. For instance, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, known as (R)-AS-1, has demonstrated broad-spectrum antiseizure activity in preclinical models.[8] Its mechanism of action is believed to involve the positive allosteric modulation of the excitatory amino acid transporter 2 (EAAT2), enhancing glutamate uptake and thereby reducing excitotoxicity.[8]

Oncology: A Scaffold for Anticancer Agents

The structural versatility of the benzylpyrrolidine core has been exploited to develop a range of anticancer agents with diverse mechanisms of action.[3]

Numerous studies have reported the synthesis of benzylpyrrolidine derivatives with significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.[9][10] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[8] SAR studies have revealed that the introduction of specific substituents on the benzyl and pyrrolidine rings can significantly enhance the anticancer potency.

Table 1: Anticancer Activity of Representative Benzylpyrrolidine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3h | HCT116 (Colon) | 2.9 | [8] |

| 3k | HL60 (Leukemia) | 4.2 | [8] |

| 3IP | MCF-7 (Breast) | 25-30 | [9] |

| 3FP | MDA-MB-468 (Breast) | 25 | [9] |

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the benzylpyrrolidine derivatives for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.[10]

Anti-inflammatory Applications

Benzylpyrrolidine derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes and mediators in the inflammatory cascade.

Several benzylpyrrolidine-based compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively.[11] By inhibiting these enzymes, these derivatives can effectively reduce inflammation and associated pain.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

-

Incubation: Incubate the mixture at 37 °C for 15 minutes.

-

Heating: Heat the mixture at 70 °C for 5 minutes.

-

Cooling and Measurement: After cooling, measure the absorbance of the solution at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation.[12][13]

Antiviral Potential

The benzylpyrrolidine scaffold has also been investigated for its potential in developing antiviral agents, particularly against the human immunodeficiency virus (HIV).

Certain N-aryl pyrrolidinone derivatives, which can be considered as structurally related to benzylpyrrolidines, have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[14] These compounds are effective against both wild-type and drug-resistant strains of HIV-1. The mechanism of action involves binding to a hydrophobic pocket in the reverse transcriptase enzyme, thereby inhibiting its function.

Physicochemical Properties and Pharmacokinetics

The therapeutic efficacy of benzylpyrrolidine derivatives, especially for CNS applications, is intrinsically linked to their physicochemical properties and pharmacokinetic profile.

Blood-Brain Barrier Permeability

The ability of a drug to cross the BBB is crucial for its effectiveness in treating CNS disorders. Key physicochemical properties that influence BBB penetration include:

-

Lipophilicity (logP): An optimal logP range of 2-4 is generally considered favorable.

-

Molecular Weight (MW): A lower molecular weight (< 450 Da) is preferred.

-

Polar Surface Area (PSA): A PSA of less than 90 Ų is often associated with good BBB permeability.[15]

-

Hydrogen Bond Donors (HBD): A lower number of HBDs is beneficial.

By carefully tuning these properties through structural modifications, medicinal chemists can design benzylpyrrolidine derivatives with improved brain penetration.[4]

Pharmacokinetic Profile

The pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME), determines the bioavailability and duration of action of a drug.[16][17] Several studies have investigated the pharmacokinetic properties of benzylpyrrolidine derivatives, demonstrating that some compounds possess good oral absorption and metabolic stability.[7]

Case Study: Rolipram - A Benzylpyrrolidine-based Phosphodiesterase 4 (PDE4) Inhibitor

Rolipram is a well-known benzylpyrrolidine derivative that selectively inhibits phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[18][19] By increasing intracellular cAMP levels, Rolipram exerts anti-inflammatory and neuroprotective effects. Although its clinical development was halted due to side effects, it remains an important pharmacological tool for studying the role of PDE4 in various diseases. The synthesis of Rolipram often involves a multi-step sequence, highlighting the application of advanced organic synthesis techniques to construct this important molecule.[18][20]

Future Perspectives and Conclusion

The benzylpyrrolidine scaffold continues to be a highly attractive and versatile platform in drug discovery. Its privileged structural features and amenability to chemical modification have enabled the development of a wide range of biologically active compounds. Future research in this area will likely focus on:

-

Multitargeted Drug Design: Developing single molecules that can modulate multiple targets simultaneously to address complex diseases like cancer and neurodegenerative disorders.

-

Stereoselective Synthesis: Refining synthetic methods to produce enantiomerically pure benzylpyrrolidine derivatives, as different stereoisomers often exhibit distinct pharmacological profiles.

-

Targeted Drug Delivery: Incorporating the benzylpyrrolidine scaffold into drug delivery systems to enhance target specificity and reduce off-target effects.

Visualizations

Logical Workflow for the Application of Benzylpyrrolidine Derivatives

Caption: Therapeutic applications and mechanisms of benzylpyrrolidine derivatives.

Experimental Workflow for Evaluating Neuroprotective Benzylpyrrolidine Derivatives

Caption: Drug discovery workflow for neuroprotective benzylpyrrolidines.

References

- 1. epublications.vu.lt [epublications.vu.lt]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]

- 12. ijcrt.org [ijcrt.org]

- 13. jddtonline.info [jddtonline.info]

- 14. Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 18. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of PDE IV inhibitors. First asymmetric synthesis of two of GlaxoSmithKline's highly potent Rolipram analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of PDE IV inhibitors. First asymmetric synthesis of two of GlaxoSmithKline's highly potent Rolipram analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-Benzylpyrrolidine-3-carbonitrile oxalate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpyrrolidine-3-carbonitrile oxalate is a novel small molecule with an undisclosed mechanism of action, representing both a challenge and an opportunity in drug discovery. This technical guide provides a comprehensive, experience-driven framework for the systematic elucidation of its pharmacological activity. Moving beyond a rigid template, this document outlines a logical and iterative scientific journey, from initial structural analysis and hypothesis generation to rigorous experimental validation and signaling pathway mapping. It is designed to be a practical resource for researchers, offering detailed protocols for key experiments, explaining the causality behind methodological choices, and emphasizing the principles of scientific integrity and self-validating experimental design.

Introduction: The Starting Point of Discovery

The field of drug discovery is continually presented with novel chemical entities whose therapeutic potential is yet to be unlocked. This compound is one such compound. Its chemical structure, featuring a pyrrolidine ring, a benzyl group, and a carbonitrile moiety, suggests potential interactions with a range of biological targets. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and approved drugs.[1][2][3] The benzyl group can confer affinity for various receptors, and the carbonitrile group is a common feature in enzyme inhibitors.[4][5]

This guide will not present a known mechanism of action, as none has been publicly established for this specific compound. Instead, it will serve as a strategic and technical roadmap for any research team tasked with its characterization. We will proceed from foundational principles, building a case for its potential biological roles through a structured, multi-faceted experimental workflow.

Structural Analysis and Hypothesis Generation

A logical first step in characterizing a novel compound is to dissect its structure to form plausible hypotheses about its biological targets.

-

The Pyrrolidine-Carbonitrile Moiety: A key structural alert is the pyrrolidine-carbonitrile scaffold. Notably, many inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, feature a similar core structure.[6][7][8] DPP-4 inhibitors are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes.[6][7][9] Their mechanism involves preventing the degradation of incretin hormones like GLP-1 and GIP, which in turn increases insulin secretion and lowers blood glucose levels.[6][7][8][10] Therefore, a primary hypothesis is that this compound may act as a DPP-4 inhibitor.

-

The N-Benzyl Group: The benzyl substitution on the pyrrolidine nitrogen introduces a significant lipophilic and aromatic feature. This group can engage in various non-covalent interactions with biological targets, including pi-stacking and hydrophobic interactions. Such moieties are common in ligands for G-Protein Coupled Receptors (GPCRs) and ion channels.[4][5][11][12] For example, benzylpiperazine derivatives have been developed as high-affinity ligands for sigma-1 receptors.[5]

-

The Oxalate Salt: The compound is supplied as an oxalate salt. While often used to improve solubility and stability, it is crucial to consider the potential toxicological implications of the oxalate counter-ion. Ingestion of soluble oxalates can lead to acute hypocalcemia and the deposition of calcium oxalate crystals in the kidneys, potentially causing renal damage.[13][14][15] This necessitates careful consideration in later-stage preclinical safety assessments.

Based on this analysis, we can formulate two primary hypotheses for the mechanism of action of this compound:

-

Hypothesis 1 (Enzyme Inhibition): The compound acts as an inhibitor of DPP-4 or a related serine protease.

-

Hypothesis 2 (Receptor Modulation): The compound binds to and modulates the activity of a G-Protein Coupled Receptor (GPCR) or other receptor type.

A Phased Experimental Workflow for Target Identification and Validation

A systematic and multi-pronged approach is essential to efficiently identify and validate the molecular target(s) of a novel compound. The following workflow is designed to progress from broad, high-throughput screening to specific, hypothesis-driven validation.

Caption: A general experimental workflow for elucidating the mechanism of action of a novel compound.

Phase 1: Broad-Based Target Discovery

The initial phase aims to cast a wide net to identify potential biological targets without bias towards a single hypothesis.

Computational methods can provide initial clues and help prioritize experimental resources.[16][17][18][19]

-

Ligand-Based Approaches: The structure of this compound can be compared to databases of known active compounds. Similarity searches can reveal compounds with similar pharmacophores and known biological targets.

-

Structure-Based Approaches (Molecular Docking): If a high-resolution crystal structure of a hypothesized target (e.g., DPP-4) is available, molecular docking can be used to predict the binding mode and estimate the binding affinity of the compound.[11] This can provide an early indication of the plausibility of the enzyme inhibition hypothesis.

A crucial step is to screen the compound against a broad panel of known biological targets associated with adverse drug reactions.[8][20] Several contract research organizations (CROs) offer comprehensive safety pharmacology profiling panels. These panels typically include binding and/or functional assays for a wide range of targets.

Table 1: Example of a Comprehensive In Vitro Safety Panel

| Target Class | Examples of Targets | Rationale |

| GPCRs | Adrenergic, Dopaminergic, Serotonergic, Opioid, Cannabinoid Receptors | Common off-targets leading to cardiovascular, CNS, and other side effects.[8][9] |

| Ion Channels | hERG, Sodium, Calcium, Potassium Channels | hERG inhibition is a major cause of acquired long QT syndrome and cardiac arrhythmias.[8] |

| Enzymes | COX-1, COX-2, PDE isoforms, Kinases | Inhibition of these enzymes can lead to a variety of side effects.[8] |

| Transporters | Monoamine Transporters (DAT, NET, SERT) | Off-target activity can lead to significant CNS effects.[8] |

| Nuclear Receptors | Estrogen, Androgen, Glucocorticoid Receptors | Unintended endocrine disruption is a significant safety concern.[8] |

Causality Behind Experimental Choice: Starting with a broad safety panel is a cost-effective strategy to de-risk a compound early in development.[20] It provides a "fingerprint" of the compound's off-target activities and can simultaneously serve as a discovery tool if a high-affinity interaction with an unexpected target is identified. A hit rate of over 20% in such panels may indicate a higher attrition rate for the compound.

Phase 2: Hypothesis-Driven Target Validation

The results from Phase 1 will guide the experiments in this phase. If, for instance, the in vitro profiling reveals significant activity at a particular receptor or enzyme, this becomes the primary focus. Concurrently, we will test our initial hypotheses.

To directly test the hypothesis that this compound inhibits DPP-4, a direct enzyme inhibition assay is required.

Protocol: Fluorometric DPP-4 Inhibition Assay

-

Reagent Preparation:

-

Prepare DPP-4 Assay Buffer.

-

Reconstitute recombinant human DPP-4 enzyme in assay buffer to a working concentration.

-

Prepare the fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC), in assay buffer.

-

Prepare a dilution series of this compound and a known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to all wells.

-

Add the test compound dilutions, positive control, or vehicle control to the respective wells.

-

Add the diluted DPP-4 enzyme to all wells except for the background control wells.

-

Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the DPP-4 substrate to all wells.

-

Incubate the plate for 30 minutes at 37°C, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the fluorescence of the plate using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition for each concentration of the test compound compared to the vehicle control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validating System: The inclusion of a known inhibitor (positive control) and a no-enzyme control (background) ensures the validity of the assay. The positive control confirms that the assay can detect inhibition, while the background control accounts for any non-enzymatic hydrolysis of the substrate.

If the profiling data suggests an interaction with a GPCR, or to test this hypothesis independently, a functional cell-based assay is the next logical step. β-arrestin recruitment is a nearly universal phenomenon for GPCRs upon activation and provides a robust readout that is independent of the specific G-protein coupling pathway.[2]

Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

-

Cell Culture:

-

Use a commercially available cell line engineered to co-express the GPCR of interest fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

Culture the cells according to the supplier's recommendations until they are in the log phase of growth.

-

-

Assay Procedure (384-well plate format):

-

Plate the cells in the appropriate assay medium and incubate overnight.

-

Prepare a serial dilution of this compound and a known agonist for the GPCR of interest.

-

Add the compound dilutions to the cells and incubate for the recommended time (e.g., 90 minutes) at 37°C.

-

Add the detection reagents containing the chemiluminescent substrate.

-

Incubate for 60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the chemiluminescence on a plate reader.

-

Plot the relative light units (RLU) versus the log of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists). To test for antagonism, cells are co-incubated with the test compound and a known agonist at its EC80 concentration.

-

Causality Behind Experimental Choice: The β-arrestin recruitment assay is chosen for its high sensitivity, broad applicability across GPCR classes, and its ability to identify both agonists and antagonists in a single assay platform.[2]

Phase 3: Elucidation of Downstream Signaling Pathways

Once a primary molecular target has been validated, the focus shifts to understanding the downstream cellular consequences of its modulation.

Caption: A hypothetical signaling pathway modulated by the test compound.

Western blotting is a fundamental technique to assess changes in the phosphorylation state of key proteins within a signaling cascade.

Protocol: Western Blot for Phosphorylated Signaling Proteins

-

Cell Treatment and Lysis:

-